2-(Pyridin-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
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Description
This compound belongs to a class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine moiety exhibiting a wide range of pharmacological activities . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between key intermediates . This leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Future Directions
Properties
IUPAC Name |
2-pyridin-3-yl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-3-7-22-16(23-14)26-13-4-8-24(9-5-13)15(25)10-12-2-1-6-21-11-12/h1-3,6-7,11,13H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJNPJWSRKRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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